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Compound of Interest

2-(5-bromo-1H-indol-3-yl)-2-
Compound Name:

oxoacetic acid
CAS No.: 156695-44-2

Cat. No.: B134618
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 5-bromoindole
and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery.
The unique physicochemical properties imparted by the bromine substituent at the 5-position of
the indole ring make it a valuable scaffold for synthesizing potent and selective therapeutic
agents.[1] A thorough understanding of the spectroscopic characteristics of 5-bromoindole
derivatives is paramount for structural elucidation, purity assessment, and quality control in
research and development settings.[2][3]

Core Spectroscopic Data of 5-Bromoindole

The structural characterization of 5-bromoindole is fundamentally supported by data from
multiple spectroscopic techniques.[4] This section summarizes the essential data for the parent
compound, 5-bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the 5-

bromoindole molecule.[4] The electron-withdrawing effect of the bromine atom significantly

influences the chemical shifts of the surrounding carbon and hydrogen atoms.[2]

Table 1: *H NMR Spectroscopic Data for 5-Bromoindole Solvent: CDCls, Reference: TMS (0

ppm)

Proton Assignment

Chemical Shift (6) ppm

Multiplicity

H-1 (N-H) ~8.10 Broad Singlet (br s)

H-4 ~7.76 Doublet (d)

H-7 ~7.27 Doublet (d)

H-6 ~7.21 Doublet of Doublets (dd)
H-2 ~7.19 Triplet (t)

H-3 ~6.47 Triplet ()

(Data sourced from[2][4])

Table 2: 13C NMR Spectroscopic Data for 5-Bromoindole Solvent: CDCls
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Carbon Assignment Chemical Shift (6) ppm
C-7a 134.7
C-3a 129.9
C-2 125.3
C-6 124.8
C-4 121.8
C-5 113.0
C-7 1125
C-3 102.3

(Data sourced from[4])

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural insights through
fragmentation patterns.[4] A key feature for 5-bromoindole is the characteristic isotopic pattern
of the molecular ion peak, where two peaks of nearly equal intensity are separated by two
mass units, corresponding to the 7°Br and 8!Br isotopes.[4]

Table 3: Mass Spectrometry Data for 5-Bromoindole

Parameter Value Notes
Molecular Formula CsHeBrN

Molecular Weight 196.04 g/mol [5]

m/z Top Peak 195 [6]
m/z 2nd Highest 197 [6]
m/z 3rd Highest 116 [6]

(Data sourced from[5][6])
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4] The
spectrum of 5-bromoindole will show characteristic absorption bands for N-H, C-H, and C=C
bonds.

Table 4: Key IR Absorption Bands for 5-Bromoindole

Wavenumber (cm~2) Vibration Type Functional Group
~3400 N-H Stretch Indole N-H
~3100-3000 C-H Stretch Aromatic C-H
~1616, 1577, 1508 C=C Stretch Aromatic Ring
~1456 C-C Stretch In-ring

~829 C-Br Stretch Aryl-Bromide

~731, 744 =C-H Bend Aromatic C-H

(Data sourced from[7][8])

Experimental Protocols

The following sections outline generalized methodologies for acquiring high-quality
spectroscopic data for 5-bromoindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the 5-bromoindole derivative for *H
NMR (20-50 mg for 133C NMR).[3][4] Dissolve the sample in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) containing an internal standard like
tetramethylsilane (TMS).[2] Transfer the solution into a 5 mm NMR tube.[2]

¢ Instrument Setup: A 400 MHz or higher field NMR spectrometer is recommended for optimal
resolution.[2][3]

e H NMR Data Acquisition:
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[e]

Pulse Sequence: Standard single-pulse sequence.[2]

o

Spectral Width: ~12-16 ppm.[2][3]

[¢]

Acquisition Time: 2-4 seconds.[2]

[¢]

Relaxation Delay: 1-5 seconds.[2][3]

o Number of Scans: 8-64, depending on concentration.[2][3]

e 13C NMR Data Acquisition:
o Pulse Sequence: Proton-decoupled single-pulse sequence.[2][3]
o Spectral Width: ~200-240 ppm.[3]
o Relaxation Delay: 2-5 seconds.[3]
o Number of Scans: 1024 or more, as 13C has low natural abundance.[3]

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction.[3]
Reference the chemical shifts to the residual solvent peak or internal standard.[3]

Mass Spectrometry (MS)

o Sample Preparation: For Electron lonization (EI) coupled with Gas Chromatography (GC-
MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane) at a
concentration of approximately 1 mg/mL.[4] For direct insertion, a small amount of solid is
placed in a capillary tube.[4]

e Instrument Setup: The sample is introduced into the high-vacuum source of the mass
spectrometer.[4]

o Data Acquisition (El): The sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV).[3][4] This causes ionization and fragmentation. The resulting positive
ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z)
ratio.[4]
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» Data Processing: The mass spectrum is plotted as relative intensity versus m/z.[4] The
molecular ion peak ([M]*) is identified to confirm the molecular weight. The fragmentation
pattern is analyzed to gain further structural information.[3][4]

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
5-bromoindole powder directly onto a clean ATR crystal.[4] Apply firm pressure to ensure
good contact.[4] Alternatively, for the KBr pellet method, grind a small amount of the sample
with dry KBr powder and press it into a thin disk.[3]

e Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[3]
» Data Acquisition:
o Spectral Range: 4000-400 cm~1.[3]
o Resolution: 4 cm~1[3]
o Number of Scans: 16-32.[3]
o Collect a background spectrum of the empty, clean ATR crystal or KBr pellet first.[3][4]

o Data Processing: Perform a background subtraction and identify significant absorption
peaks.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol) in a quartz cuvette.[3] The concentration should be adjusted to yield
an absorbance between 0.2 and 0.8 at the Amax.[3]

e Instrument Setup: A dual-beam UV-Vis spectrophotometer is typically used.[3]
o Data Acquisition:

o Spectral Range: Typically 200-400 nm for indole derivatives.[3]
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o Blank: Use the pure solvent as a blank to zero the absorbance.[3]

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).[3][9]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in chemical synthesis and analysis,
as well as biological signaling pathways targeted by these derivatives.
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Synthesis & Purification
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Caption: General workflow for synthesis and spectroscopic analysis.
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Applications in Drug Development: Targeting
Signaling Pathways

5-bromoindole derivatives have emerged as a promising class of anticancer agents, with many
acting as inhibitors of key oncogenic targets like the Epidermal Growth Factor Receptor
(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12] These
receptors are crucial mediators of signaling pathways that drive tumor growth and proliferation.
[11]
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Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Computational docking studies have quantified the binding affinities of various 5-bromoindole
derivatives to the ATP-binding sites of both EGFR and VEGFR-2, guiding the synthesis of more
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potent inhibitors.[11][13]

VEGFR-2 Signaling Pathway Inhibition
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Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.

In conclusion, the comprehensive spectroscopic analysis of 5-bromoindole and its derivatives is
a critical component of modern drug discovery. The detailed characterization using NMR, MS,
IR, and UV-Vis spectroscopy not only confirms the chemical identity and purity of these
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compounds but also provides essential data for understanding their structure-activity
relationships in targeting complex biological pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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